3-氟哌啶-3-碳腈

描述

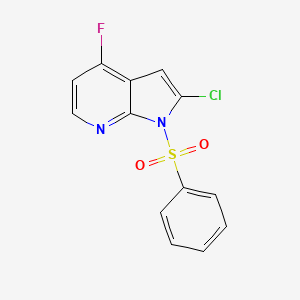

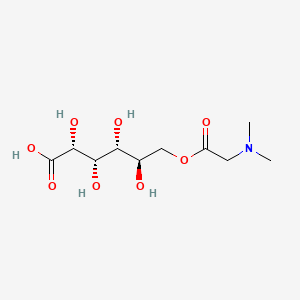

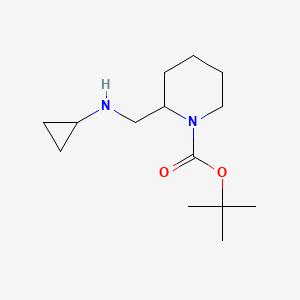

3-Fluoropiperidine-3-carbonitrile is a chemical compound with the molecular formula C6H9FN2. It has a molecular weight of 128.15 . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 3-Fluoropiperidine-3-carbonitrile consists of six carbon atoms, nine hydrogen atoms, one nitrogen atom, and one fluorine atom . More detailed structural analysis would require techniques such as NMR, HPLC, LC-MS, UPLC, etc .Physical And Chemical Properties Analysis

3-Fluoropiperidine-3-carbonitrile has a molecular weight of 128.15 and a molecular formula of C6H9FN2 . Additional physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .科学研究应用

药物化学与药物发现

3-氟哌啶-3-碳腈衍生物在制药化合物的开发中起着关键作用。例如,合成3-氨甲基-3-氟哌啶涉及将乙基-3-氯丙基-2-氰基乙酸酯转化为N-烷基-5-氯-2-氰基-2-氟戊酰胺,从而得到具有潜在药物化学应用的化合物(Van Hende et al., 2009)。这些化合物被认为对构建与生物靶点有选择性相互作用的药理活性分子非常有价值。

荧光化合物的合成

3-氟哌啶-3-碳腈衍生物也在合成荧光化合物中起着重要作用,这些化合物用于生化分析、细胞成像和作为分子探针。对具有高量子产率的荧光3,8-二取代-3H-咪唑并[4,5-a]吖啶-11-碳腈的合成研究强调了这些衍生物在开发具有潜在生物研究应用的新荧光材料中的作用(Zonozi et al., 2016)。

材料科学

在材料科学领域,3-氟哌啶-3-碳腈衍生物为合成具有独特性能的新材料做出了贡献。例如,设计和合成具有胺型供体的吡啶-碳腈(PPC)荧光团,展示出卓越的光致发光量子产率,突显了它们在制造高效有机发光二极管(OLEDs)和其他光子器件中的实用性(Chen et al., 2022)。

有机合成与催化

3-氟哌啶-3-碳腈的多功能性在有机合成中得到进一步证明,其衍生物被用于催化或促进化学反应。对银介导的钯催化的直接C-H芳基化3-溴异噻唑-4-碳腈的研究展示了这些化合物在开发能够简化复杂有机分子生产的新合成方法中的潜力(Ioannidou & Koutentis, 2011)。

缓蚀

此外,从3-氟哌啶-3-碳腈类似物合成的吡唑吡啶衍生物已被评估为在酸性条件下对轻钢的缓蚀剂,展示了该化学物质在制药领域之外进入工业应用的实用性(Dandia et al., 2013)。

安全和危害

未来方向

属性

IUPAC Name |

3-fluoropiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVZNKHRRHEQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoropiperidine-3-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577766.png)

![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)